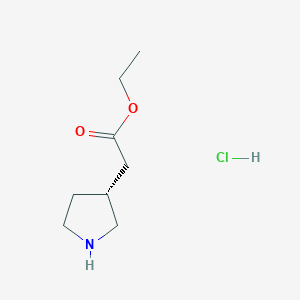

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride

Description

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride (CAS: 726139-60-2) is a chiral pyrrolidine derivative characterized by an ethyl ester group and a pyrrolidin-3-yl moiety. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . This compound is typically synthesized via esterification and subsequent hydrochlorination, yielding a solid with a purity ≥95% . It serves as a key intermediate in pharmaceutical research, particularly in the development of fatty acid synthase (FASN)-targeted positron emission tomography (PET) tracers for prostate cancer diagnosis .

Properties

IUPAC Name |

ethyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHHKYXWUASOJF-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the esterification of ®-2-(pyrrolidin-3-yl)acetic acid with ethanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of ®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride has been investigated for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions suggest possible applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

- Mechanism of Action : Studies indicate that this compound may modulate receptor activity related to neurotransmission, potentially enhancing synaptic transmission or altering signaling pathways critical for cognitive functions .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of this compound. In preclinical studies, it demonstrated significant efficacy in reducing inflammation in various models.

- Case Study : In a carrageenan-induced paw edema model, administration of the compound resulted in notable reductions in edema at various dosages (10 mg/kg showed a reduction of 33.3% at the second hour, escalating to 40.58% at 30 mg/kg after five hours) . This suggests its potential as an analgesic and anti-inflammatory agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of both ester and amine functionalities contributes to its unique biological properties.

Synthesis Process Overview

- Starting Materials : Pyrrolidine derivatives and acetic acid derivatives.

- Reagents : Common reagents include acid chlorides or anhydrides.

- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for biological testing.

Mechanism of Action

The mechanism of action of ®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly influence physicochemical and biological properties:

The R-configuration enhances metabolic stability due to optimized enzyme-substrate interactions, as observed in PET tracer studies .

Functional Group Modifications

Substituents on the pyrrolidine ring or ester group alter reactivity and applications:

Pyrrolidine vs. Pyridine-Based Analogues

Replacing pyrrolidine with pyridine alters electronic properties and toxicity:

Pyridine derivatives (e.g., 501-81-5) are associated with higher irritation risks due to aromatic nitrogen lone-pair interactions , whereas pyrrolidine-based compounds are generally safer for laboratory handling .

Biological Activity

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride, with the CAS number 1332459-32-1, is a compound that has garnered interest for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- InChI Key : XYHHKYXWUASOJF-OGFXRTJISA-N

1. Neuroprotective Effects

Research has indicated that derivatives of pyrrolidine, including this compound, may exhibit neuroprotective properties. A study highlighted the compound's role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated significant inhibition of exosome release from the brain in vivo, suggesting a potential therapeutic application in neuroprotection .

2. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been investigated in various studies. For instance, 5-oxopyrrolidine derivatives have shown activity against human lung adenocarcinoma cells (A549). While specific data on this compound is limited, similar compounds have exhibited varying degrees of cytotoxicity and selectivity towards cancerous versus non-cancerous cells .

3. Antimicrobial Properties

Pyrrolidine derivatives have also been studied for their antimicrobial properties. In vitro tests have shown that certain pyrrolidine compounds possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance bioactivity .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the efficacy of a pyrrolidine derivative similar to this compound in a mouse model of Alzheimer's disease. The compound was administered orally, demonstrating substantial brain penetration and neuroprotective effects by reducing neuroinflammation and improving cognitive function .

Case Study 2: Anticancer Activity Assessment

In another study assessing the anticancer activity of related pyrrolidine compounds, researchers treated A549 lung cancer cells with various concentrations of these compounds. The results indicated that certain derivatives led to a significant reduction in cell viability compared to controls, although this compound was not specifically tested .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : As an nSMase2 inhibitor, it may alter sphingolipid metabolism, impacting cell signaling pathways associated with neurodegeneration.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.